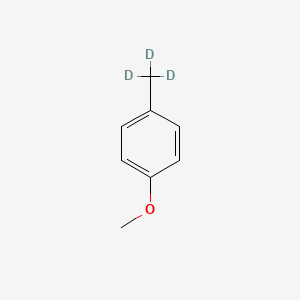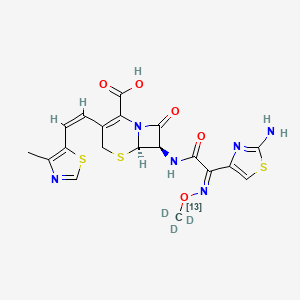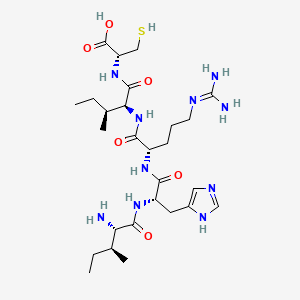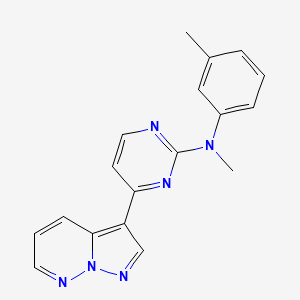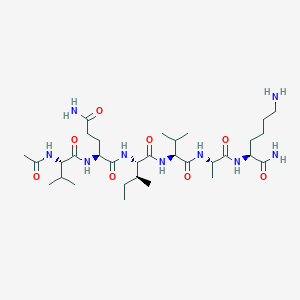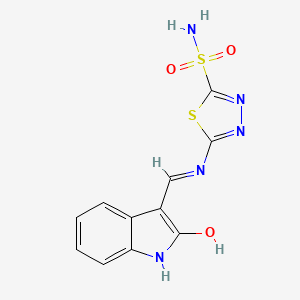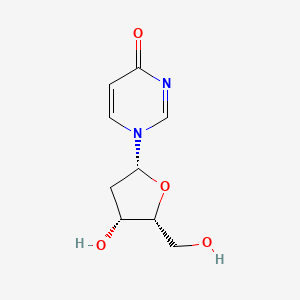
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is a nucleoside analog that plays a crucial role in various biological and chemical processes. This compound is structurally similar to naturally occurring nucleosides and is often used in scientific research to study DNA and RNA synthesis, as well as in the development of antiviral and anticancer therapies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone typically involves the glycosylation of a pyrimidine base with a protected deoxyribose sugar. The reaction conditions often include the use of Lewis acids such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) to facilitate the glycosylation process. The deprotection of the sugar moiety is then carried out using mild acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale glycosylation reactions using automated synthesizers. The process is optimized to ensure high yield and purity, often involving multiple purification steps such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding uracil derivatives.
Reduction: Reduction reactions can convert the compound into dihydropyrimidine analogs.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include various modified nucleosides and nucleotides, which are valuable for studying DNA/RNA interactions and for therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: Employed in studies of DNA replication and repair mechanisms.
Medicine: Investigated for its potential as an antiviral and anticancer agent.
Industry: Utilized in the production of diagnostic reagents and molecular probes.
Mecanismo De Acción
The mechanism of action of 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone involves its incorporation into DNA or RNA strands during synthesis. This incorporation can lead to chain termination or the introduction of mutations, thereby inhibiting the replication of viruses or the proliferation of cancer cells. The compound targets specific enzymes involved in nucleic acid synthesis, such as DNA polymerases and reverse transcriptases.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)thymine
- 1-(2-Deoxy-|A-D-erythro-pentofuranosyl)uracil
- 3H-Purin-6-amine,3-(2-deoxy-|A-D-erythro-pentofuranosyl)
Uniqueness
1-(2-Deoxy-|A-D-erythro-pentofuranosyl)-4(1H)-pyrimidinone is unique due to its specific structural features that allow it to mimic natural nucleosides while introducing modifications that can disrupt normal biological processes. This makes it a valuable tool in both research and therapeutic contexts.
Propiedades
Fórmula molecular |
C9H12N2O4 |
|---|---|
Peso molecular |
212.20 g/mol |
Nombre IUPAC |
1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-4-one |
InChI |
InChI=1S/C9H12N2O4/c12-4-7-6(13)3-9(15-7)11-2-1-8(14)10-5-11/h1-2,5-7,9,12-13H,3-4H2/t6-,7-,9-/m1/s1 |
Clave InChI |
ZUPZBNPYYJNJPQ-ZXFLCMHBSA-N |
SMILES isomérico |
C1[C@H]([C@H](O[C@H]1N2C=CC(=O)N=C2)CO)O |
SMILES canónico |
C1C(C(OC1N2C=CC(=O)N=C2)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[5-[[(2S)-4-carboxy-1-[[(2S)-4-carboxy-1-[[4-[[(2S)-1-[[(5S)-5-carboxy-5-[[(1S)-1,3-dicarboxypropyl]carbamoylamino]pentyl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]carbamoyl]phenyl]methylamino]-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]carbamoyl]pyridin-2-yl]-trimethylazanium;2,2,2-trifluoroacetate](/img/structure/B12395898.png)
![(R)-(3-Aminopiperidin-1-yl)(2-(1-(4-fluorobenzyl)-1H-indol-2-yl)-3-methylimidazo[1,2-a]pyridin-7-yl)methanone](/img/structure/B12395902.png)
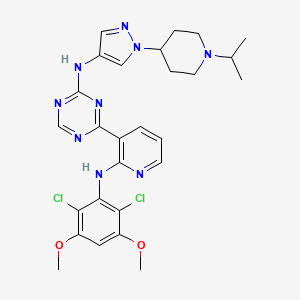
![N-[9-[(2R,3S,5S)-4-azido-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12395911.png)
